Dihydrochlamydocin
Overview
Description
Dihydrochlamydocin is a cyclic tetrapeptide derivative of chlamydocin, known for its potent inhibitory activity against histone deacetylases (HDACs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrochlamydocin involves the cyclization of linear peptide precursors. The process typically includes the following steps:
Peptide Synthesis: The linear peptide is synthesized using standard solid-phase peptide synthesis techniques.
Cyclization: The linear peptide undergoes cyclization under specific conditions to form the cyclic tetrapeptide structure.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale chromatographic systems .
Chemical Reactions Analysis
Types of Reactions: Dihydrochlamydocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Dihydrochlamydocin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide cyclization and HDAC inhibition.
Biology: The compound is employed in studies investigating the role of HDACs in gene expression and cellular differentiation.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment due to its HDAC inhibitory activity.
Industry: The compound is used in the development of new HDAC inhibitors for pharmaceutical applications .
Mechanism of Action
Dihydrochlamydocin exerts its effects by inhibiting histone deacetylases. The compound binds to the zinc-containing catalytic domain of HDACs, blocking the deacetylation of histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cell proliferation. The molecular targets and pathways involved include various HDAC isoforms and downstream signaling pathways that regulate cell cycle and apoptosis .
Comparison with Similar Compounds
Chlamydocin: The parent compound from which dihydrochlamydocin is derived.
Trichostatin A: Another potent HDAC inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.
Uniqueness: this compound is unique due to its specific cyclic tetrapeptide structure, which confers high potency and selectivity towards HDACs. Compared to other HDAC inhibitors, this compound exhibits strong cytostatic activity against certain cancer cell lines, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
Record name | Dihydrochlamydocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-64-8 | |
Record name | Dihydrochlamydocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.